6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal
Description
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group serves as a protective group for alcohols, making it a valuable intermediate in various chemical reactions.
Properties
CAS No. |
917871-01-3 |
|---|---|
Molecular Formula |
C24H34O2Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
6-[tert-butyl(diphenyl)silyl]oxy-3-ethylhexanal |
InChI |
InChI=1S/C24H34O2Si/c1-5-21(18-19-25)13-12-20-26-27(24(2,3)4,22-14-8-6-9-15-22)23-16-10-7-11-17-23/h6-11,14-17,19,21H,5,12-13,18,20H2,1-4H3 |
InChI Key |
VPAOKBSOEKAIHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal typically involves the protection of an alcohol group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or amines .
Scientific Research Applications
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of alcohol groups in biomolecules during synthetic procedures.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal involves the protection of alcohol groups through the formation of a stable silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability allows for selective reactions at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Similar in stability but less sterically hindered compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl ether (TIPS): Offers greater steric hindrance but is less commonly used due to higher cost.
Trimethylsilyl ether (TMS): Less stable and more prone to hydrolysis compared to tert-butyl(diphenyl)silyl ether.
Uniqueness
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is unique due to its balance of stability and reactivity. The tert-butyl(diphenyl)silyl group provides significant steric hindrance, making it highly resistant to hydrolysis and other side reactions. This makes it an ideal protective group for alcohols in complex synthetic procedures .
Biological Activity
6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is a siloxane compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential biological activities. This compound is notable for its use as a protecting group in organic synthesis, particularly in the context of alcohols, and is recognized for its stability under various chemical conditions. The biological activity of this compound, however, remains less explored compared to its synthetic applications.
Chemical Structure and Properties
The molecular formula of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is C19H30O2Si, which indicates the presence of a silyl ether functional group. The tert-butyl and diphenyl groups contribute to the steric bulk around the silicon atom, enhancing the compound's stability against nucleophilic attack and hydrolysis.
The biological activity of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal is believed to involve its interaction with various biomolecules. The silyl ether can participate in selective reactions due to the steric hindrance provided by the tert-butyl and diphenyl groups. This selectivity is crucial in biochemical pathways where specific interactions with enzymes or receptors are required.
Potential Mechanisms:
- Electrophilic Substitution : The compound may undergo electrophilic aromatic substitution, where the diphenyl group can stabilize carbocation intermediates.
- Enzyme Interaction : The presence of the silyl group may influence enzyme binding through hydrophobic interactions or by modifying the electronic environment of adjacent functional groups.
Case Studies
- Synthesis of Novel Alkaloids : In research involving amphibian indolizidine alkaloids, 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal was utilized as a protective group during synthesis, showcasing its role in facilitating complex organic transformations while maintaining biological relevance in the resulting compounds .
- Reactivity Studies : Investigations into the reactivity of similar silyl ethers have demonstrated that compounds like 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal exhibit enhanced stability under acidic conditions compared to other protecting groups, which can be advantageous in biological assays where pH variations occur .
Comparative Analysis
The following table summarizes the stability and reactivity of 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal compared to other silyl ethers:
| Property/Condition | 6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal | TBDMS (tert-butyldimethylsilyl) | TIPS (triisopropylsilyl) |
|---|---|---|---|
| Stability in Acidic Conditions | High | Moderate | Low |
| Selectivity for Alcohol Protection | High | Moderate | Low |
| Reactivity with Nucleophiles | Low (except F-) | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
